3-Pyridinecarboxamide, N-[5-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)-4-oxo-2-thioxo-3-thiazolidinyl]-
Description
This compound is a structurally complex heterocyclic molecule featuring a pyridinecarboxamide core fused with a thiazolidinyl ring and an indolylidene substituent. Its synthesis typically involves multi-step reactions, including cyclization and functionalization of intermediates. For example, analogous compounds like ethyl 2,3-dihydro-3-oxoisothiazolo[5,4-b]pyridine-2-acetate derivatives are synthesized via condensation of nitro-substituted acids with ethyl glycinate, followed by oxidation or disproportionation steps .
Properties
IUPAC Name |
N-[4-hydroxy-5-(2-oxoindol-3-yl)-2-sulfanylidene-1,3-thiazol-3-yl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N4O3S2/c22-14(9-4-3-7-18-8-9)20-21-16(24)13(26-17(21)25)12-10-5-1-2-6-11(10)19-15(12)23/h1-8,24H,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSIXLSFSCFUYNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)N=C2C=C1)C3=C(N(C(=S)S3)NC(=O)C4=CN=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501116081 | |
| Record name | N-[5-(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)-4-oxo-2-thioxo-3-thiazolidinyl]-3-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501116081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
306279-96-9 | |
| Record name | N-[5-(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)-4-oxo-2-thioxo-3-thiazolidinyl]-3-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501116081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 3-Pyridinecarboxamide, N-[5-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)-4-oxo-2-thioxo-3-thiazolidinyl]- typically involves multiple steps. One common synthetic route includes the reaction of 3-pyridinecarboxamide with various reagents to introduce the indole and thiazolidinone moieties. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Biological Activities
Antimicrobial Properties
Research indicates that derivatives of pyridinecarboxamide compounds exhibit notable antibacterial and antifungal activities. For instance, studies have shown that related compounds possess significant inhibitory effects against various bacterial strains and fungi, suggesting that 3-Pyridinecarboxamide derivatives could be developed as new antimicrobial agents .
Anticancer Activity
The compound's structure suggests potential anticancer properties. Several studies have highlighted the role of thiazolidinones in cancer therapy due to their ability to induce apoptosis in cancer cells. The incorporation of the indole moiety may enhance this activity, making the compound a candidate for further investigation in cancer treatment .
Pharmacological Properties
Mechanism of Action
The mechanism by which 3-Pyridinecarboxamide exerts its effects is likely multifaceted. Compounds with similar structures have been shown to interact with key biological targets such as enzymes and receptors involved in cell signaling pathways. This interaction can lead to the modulation of various physiological processes, including inflammation and cellular proliferation .
Lead Compound Development
Due to its unique structural features, 3-Pyridinecarboxamide serves as a promising lead compound for the development of novel therapeutic agents. Its ability to modify biological activity through structural variations allows for the synthesis of analogs that can be tailored for specific therapeutic targets .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-Pyridinecarboxamide, N-[5-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)-4-oxo-2-thioxo-3-thiazolidinyl]- involves its interaction with specific molecular targets and pathways. The compound is known to bind to multiple receptors and enzymes, modulating their activity. This interaction can lead to the inhibition of certain cellular processes, induction of apoptosis, or modulation of immune responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The compound is distinguished from related structures by its hybrid indole-thiazolidine-pyrrolidine framework. Key analogs include:
1,2-Dihydro-2-thioxo-3-pyridinecarboxamide (Compound 15) : Lacks the indolylidene and thiazolidinyl moieties, resulting in reduced steric hindrance and altered electronic properties. This simpler structure is prone to disproportionation under reaction conditions, forming mixtures of oxoisothiazolo derivatives .
N-(Ethoxycarbonylmethyl)-1,2-dihydro-5-nitro-2-thioxo-3-pyridinecarboxamide (Compound 16) : Contains a nitro group and ethoxycarbonylmethyl substituent, which enhance electrophilicity but reduce stability during oxidative purification steps .
Ethyl 2,3-dihydro-2-nitro-3-oxoisothiazolo[5,4-b]pyridine-2-acetate (Compound 5) : Features a nitro-oxoisothiazolo core without thioxo or indolylidene groups, enabling higher synthetic yields (80%) post-oxidation with iodine/NaHCO₃ .
Reactivity
- The thioxo group in the target compound confers susceptibility to oxidation, analogous to Compound 15, which forms oxoisothiazolo derivatives under basic conditions.
- The indolylidene moiety may enhance π-π stacking interactions in biological systems, a feature absent in nitro- or ethoxycarbonyl-substituted analogs.
Data Tables
Research Findings
Disproportionation Challenges : N-Alkyl carboxamides (e.g., Compound 15) disproportionate into oxoisothiazolo derivatives, highlighting the need for controlled reaction conditions to stabilize the target compound’s thioxo group .
Oxidative Purification : Iodine/NaHCO₃ oxidation effectively isolates pure oxoisothiazolo derivatives (e.g., Compound 5), but similar methods may degrade thioxo-containing analogs like the target compound .
Functional Group Trade-offs : Nitro groups (Compound 16) improve electrophilicity but complicate synthesis, whereas ethoxycarbonylmethyl groups offer steric protection at the cost of reduced reactivity.
Biological Activity
The compound 3-Pyridinecarboxamide, N-[5-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)-4-oxo-2-thioxo-3-thiazolidinyl] represents a class of biologically active molecules that have garnered attention for their potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridine carboxamide backbone linked to a thiazolidinyl moiety. Its structural complexity allows for interaction with various biological targets, making it a candidate for diverse pharmacological activities.
Research indicates that compounds with similar structures often act through multiple pathways:
- Inhibition of Enzymatic Activity : Many thiazolidine derivatives have been shown to inhibit specific enzymes such as protein tyrosine phosphatase 1B (PTP1B), which is implicated in metabolic disorders and cancer .
- Anti-inflammatory Effects : Compounds like SP-333, closely related to the target compound, have demonstrated the ability to downregulate inflammatory cytokines in cell models, suggesting a potential mechanism for reducing inflammation .
- Antimicrobial Activity : The pyridine carboxamide group has been associated with antifungal properties by targeting succinate dehydrogenase (SDH), disrupting mitochondrial functions in pathogens .
Anticancer Potential
A study on thiazolidine derivatives revealed promising results against various cancer cell lines. For instance, certain derivatives exhibited IC50 values in the low micromolar range against PTP1B and CDC25B, indicating strong inhibitory activity .
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| 14b | PTP1B | 8.66 |
| 14h | PTP1B | 6.83 |
| 14i | CDC25B | 1.66 |
Anti-inflammatory Activity
SP-333 was shown to significantly reduce levels of pro-inflammatory cytokines such as IL-8 and TNF in T84 cells stimulated with LPS, indicating its potential as an anti-inflammatory agent .
Antifungal Activity
The compound demonstrated effective antifungal properties against several pathogens, including Fusarium species. In vitro tests revealed significant inhibition at concentrations of 10 and 100 µg/mL .
Case Study 1: Anticancer Activity
In a recent study evaluating the anticancer potential of thiazolidine derivatives, compound 14i was identified as a lead candidate due to its low IC50 against CDC25B. This suggests that it may be developed further for therapeutic applications in oncology .
Case Study 2: Anti-inflammatory Effects
Another investigation highlighted the ability of SP-333 to inhibit NF-kB activation in T84 cells, leading to decreased expression of inflammatory markers. This positions the compound as a potential therapeutic agent in inflammatory diseases .
Q & A
Basic: What spectroscopic methods are recommended for determining the molecular structure of this compound?
To confirm the molecular structure, a combination of NMR (¹H and ¹³C) and IR spectroscopy is essential. For example:
- ¹H NMR identifies proton environments, such as aromatic protons in the indole and pyridine moieties, while ¹³C NMR resolves carbonyl (C=O) and thiocarbonyl (C=S) groups .
- IR spectroscopy verifies functional groups like the oxo (1650–1750 cm⁻¹) and thioxo (1200–1300 cm⁻¹) stretches.
- Mass spectrometry (MS) can confirm the molecular weight (e.g., 386.44 g/mol for analogs) and fragmentation patterns .
Basic: What are the standard synthetic routes for this compound?
The synthesis typically involves multi-step organic reactions , such as:
Condensation reactions to form the thiazolidinone core, using reagents like thiourea and α,β-unsaturated ketones under reflux in ethanol .
Cyclization of intermediates using catalysts (e.g., acetic acid or palladium complexes) to assemble the pyridine-indole-thiazolidinone hybrid structure .
Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (solvent: methanol) to achieve >95% purity .
Advanced: How can reaction conditions be optimized to improve synthetic yield and purity?
Key parameters to optimize include:
- Temperature : Higher yields are achieved at 80–100°C for cyclization steps (e.g., thiazolidinone formation) .
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while ethanol/water mixtures improve crystallization .
- Catalysts : Palladium acetate (0.5–1 mol%) accelerates coupling reactions, reducing side products .
- pH control : Neutral to slightly acidic conditions (pH 6–7) stabilize reactive intermediates during amide bond formation .
Advanced: How should researchers resolve contradictions in reported biological activity data?
Contradictions in bioactivity (e.g., varying IC₅₀ values) can arise from assay conditions or impurities. Mitigation strategies include:
Orthogonal assays : Validate antimicrobial activity using both broth microdilution (MIC) and agar diffusion methods .
Purity verification : Use HPLC (C18 column, acetonitrile/water gradient) to confirm ≥98% purity before testing .
Computational modeling : Perform molecular docking (e.g., with AutoDock Vina) to predict binding affinity to targets like kinase enzymes, reconciling discrepancies between in vitro and in silico results .
Advanced: What theoretical frameworks guide the design of experiments for this compound?
Research should align with:
- Structure-Activity Relationship (SAR) theory : Modifications to the thiazolidinone or indole moieties can enhance target selectivity. For example, electron-withdrawing groups on the pyridine ring improve interaction with ATP-binding pockets .
- Pharmacophore models : Use tools like Schrödinger’s Phase to identify critical hydrogen-bonding and hydrophobic features driving bioactivity .
Advanced: How can researchers systematically evaluate structure-activity relationships (SAR) for derivatives?
A methodological SAR study involves:
Systematic substitution : Synthesize analogs with variations at the thiazolidinone C5 position (e.g., halogenation, alkylation) .
In vitro profiling : Test against panels of enzymes (e.g., COX-2, EGFR) or cancer cell lines (MCF-7, HeLa) to quantify potency shifts .
Data correlation : Use QSAR software (e.g., MOE) to correlate substituent properties (logP, molar refractivity) with activity trends .
Advanced: What are the critical considerations for scaling up synthesis without compromising purity?
For scale-up:
- Flow chemistry : Continuous reactors reduce thermal degradation of heat-sensitive intermediates .
- Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) to improve safety and ease of removal .
- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real time .
Advanced: How can researchers validate the compound’s mechanism of action in complex biological systems?
Use integrated approaches:
Cellular thermal shift assays (CETSA) : Confirm target engagement by measuring protein stability shifts in lysates .
CRISPR/Cas9 knockout models : Validate specificity by comparing activity in wild-type vs. target gene-knockout cell lines .
Metabolomics : Track downstream metabolic changes (e.g., ATP depletion) via LC-MS to corroborate mechanistic hypotheses .
Advanced: What strategies mitigate solubility issues during in vivo studies?
- Formulation optimization : Use co-solvents (PEG 400, Cremophor EL) or nanoemulsions to enhance aqueous solubility .
- Prodrug design : Introduce phosphate or acetate groups at the carboxamide moiety for improved bioavailability .
Advanced: How should conflicting spectral data (e.g., NMR shifts) be addressed?
- Deuteration studies : Replace exchangeable protons (e.g., NH in indole) with deuterium to simplify ¹H NMR spectra .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings .
- Crystallography : Obtain single-crystal X-ray data to unambiguously assign stereochemistry .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
